molecular formula C18H14N4OS2 B11986743 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

Cat. No.: B11986743
M. Wt: 366.5 g/mol
InChI Key: LCGJHHIGJHKPCO-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with carbon disulfide and a base, followed by cyclization.

    Synthesis of Indole Derivative: The indole derivative is synthesized separately, often starting from aniline through a Fischer indole synthesis.

    Coupling Reaction: The final step involves coupling the benzothiazole and indole derivatives through a hydrazide linkage. This is typically done by reacting the benzothiazole derivative with hydrazine hydrate, followed by condensation with the indole aldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and indole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole and indole rings.

    Reduction: Reduced forms of the hydrazide linkage.

    Substitution: Substituted benzothiazole or indole derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is not fully understood but is believed to involve interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: May involve inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
  • N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is unique due to the combination of the benzothiazole and indole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H14N4OS2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H14N4OS2/c23-17(11-24-18-21-15-7-3-4-8-16(15)25-18)22-20-10-12-9-19-14-6-2-1-5-13(12)14/h1-10,19H,11H2,(H,22,23)/b20-10+

InChI Key

LCGJHHIGJHKPCO-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.